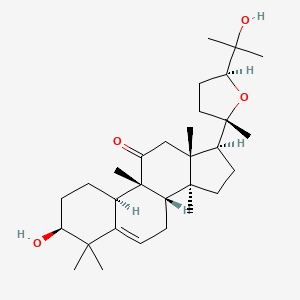
Gratiogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gratiogenin is a triterpenoid saponin.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Gratiogenin exhibits significant anticancer activity, particularly against renal cancer cell lines. A study demonstrated that extracts of Gratiola officinalis led to increased apoptosis in Caki-1 and Sn12c cell lines, indicating its potential as an antitumor agent.
Case Study: Apoptotic Activity
- Cell Lines : Caki-1 and Sn12c
- Concentration of Extract : 0.9 mg/ml
- Findings :
- Increased apoptotic cells by 17.6% in Sn12c.
- Proliferation index dropped to 0.36.
| Concentration (mg/ml) | Apoptotic Cells (%) | Proliferation Index |
|---|---|---|
| 0.035 | 11.2 | 0.97 |
| 0.18 | 22.9 | 1.19 |
| 0.9 | 50 | 0.36 |
This data suggests that this compound may be effective in inducing cell death in cancerous cells, making it a candidate for further investigation in cancer therapies .
Dermatological Applications
This compound has been studied for its ability to enhance skin permeability, which is crucial for the effective delivery of therapeutic agents through the skin barrier.
Clinical Implications
- Enhanced delivery of topical medications could improve treatment outcomes for conditions like psoriasis and eczema, where T-cell activity plays a significant role .
Neurological Applications
Research indicates that compounds related to this compound may offer therapeutic benefits for neurological disorders.
Potential Benefits
- Diosgenin, a steroidal sapogenin related to this compound, has shown promise in treating conditions such as Parkinson's disease and Alzheimer's disease.
- Mechanisms include modulation of neuroinflammation and protection against neuronal injury.
Research Findings
Eigenschaften
CAS-Nummer |
7067-16-5 |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(3S,8S,9R,10R,13R,14S,17S)-3-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O4/c1-25(2)18-9-11-21-27(5)15-13-20(29(7)16-14-24(34-29)26(3,4)33)28(27,6)17-23(32)30(21,8)19(18)10-12-22(25)31/h9,19-22,24,31,33H,10-17H2,1-8H3/t19-,20+,21+,22+,24+,27+,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
DJFUSGZOFOKWFY-HVNJZMCDSA-N |
SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Isomerische SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |
Kanonische SMILES |
CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















